molecular formula C14H18N2O B11876075 2-Ethyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

2-Ethyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B11876075
M. Wt: 230.31 g/mol
InChI Key: HWLBBNNFQXFRJL-UHFFFAOYSA-N
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Description

2-Ethyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves the Fischer indole synthesis. This method uses phenylhydrazine and cyclohexanone as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the indole ring.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems can also enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated or sulfonylated indole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Ethyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. It has been shown to bind to the active site of certain enzymes, inhibiting their activity and thereby affecting cellular processes. Molecular docking studies have revealed its binding orientations and interactions with target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ethyl and methoxy groups contribute to its unique pharmacological profile, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

2-ethyl-8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole

InChI

InChI=1S/C14H18N2O/c1-3-16-7-6-14-12(9-16)11-8-10(17-2)4-5-13(11)15-14/h4-5,8,15H,3,6-7,9H2,1-2H3

InChI Key

HWLBBNNFQXFRJL-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2=C(C1)C3=C(N2)C=CC(=C3)OC

Origin of Product

United States

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